Femoxetine

説明

serotonin uptake inhibitor; RN given refers to (3R-trans)-isome

Structure

3D Structure

特性

IUPAC Name |

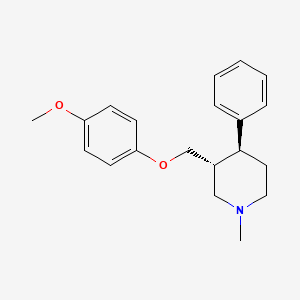

(3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-21-13-12-20(16-6-4-3-5-7-16)17(14-21)15-23-19-10-8-18(22-2)9-11-19/h3-11,17,20H,12-15H2,1-2H3/t17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSFTALXCYKKFQ-YLJYHZDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@H]([C@H](C1)COC2=CC=C(C=C2)OC)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208576 | |

| Record name | Femoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59859-58-4 | |

| Record name | (+)-Femoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59859-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Femoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059859584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Femoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEMOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y719ZLX8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Preclinical Pharmacokinetics of Femoxetine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Femoxetine, a selective serotonin reuptake inhibitor (SSRI), is a structural analog of paroxetine. Its development was halted, leading to a scarcity of publicly available preclinical pharmacokinetic data. This guide provides a comprehensive framework for understanding the potential pharmacokinetic profile of this compound in preclinical models. By leveraging data from closely related compounds and established drug development methodologies, we outline the essential experiments, expected metabolic pathways, and comparative pharmacokinetic parameters necessary for a thorough preclinical evaluation. This document serves as a technical resource for researchers investigating this compound or similar chemical entities, detailing the protocols required to characterize absorption, distribution, metabolism, and excretion (ADME).

Introduction to Preclinical Pharmacokinetics

This compound is a selective serotonin reuptake inhibitor (SSRI) that was developed in the 1970s.[1] Although its development was ultimately discontinued in favor of paroxetine, its unique structure continues to be of interest.[1] A comprehensive understanding of a drug candidate's pharmacokinetics (PK) in preclinical species is fundamental to drug development. These studies are essential for selecting appropriate animal species for toxicology studies, predicting human pharmacokinetics, and establishing a safe and effective dosing regimen for first-in-human trials.[2]

The primary objective of preclinical PK studies is to characterize the ADME profile of a new chemical entity.[2] Due to the limited availability of specific in vivo preclinical data for this compound, this guide will utilize established methodologies and comparative data from analogous compounds, such as fluoxetine and atomoxetine, to illustrate the key principles and experimental designs.

Comparative Pharmacokinetic Parameters in Preclinical Models

The selection of appropriate animal models is critical, and typically includes at least one rodent (e.g., rat, mouse) and one non-rodent (e.g., dog, non-human primate) species.[2] Significant inter-species differences in metabolism and bioavailability are common and must be understood. For instance, atomoxetine exhibits profound differences in first-pass metabolism between rats and dogs, resulting in oral bioavailability of just 4% in rats compared to 74% in dogs.[3]

The following tables present example pharmacokinetic parameters for other well-characterized selective reuptake inhibitors, which provide a contextual baseline for what might be expected for a compound like this compound.

Table 1: Example Pharmacokinetic Parameters of Related Compounds in Rodents

| Parameter | Fluoxetine (Rat) | Atomoxetine (Rat) |

|---|---|---|

| Dose (Route) | 5 mg/kg (p.o.) | 5 mg/kg (p.o.) |

| Bioavailability (F%) | ~38%[4] | 4%[3] |

| Tmax (h) | Not Specified | Not Specified |

| Elimination Half-life (T½) | ~5 h[4] | Not Specified |

| Metabolite Half-life (T½) | ~15 h (Norfluoxetine)[4] | Not Specified |

| Plasma Protein Binding | 85-90%[4] | Not Specified |

Table 2: Example Pharmacokinetic Parameters of Related Compounds in Non-Rodents (Beagle Dog)

| Parameter | Fluoxetine | Atomoxetine | Ammoxetine |

|---|---|---|---|

| Dose (Route) | Not Specified (p.o.) | 5 mg/kg (p.o.) | 2 mg/kg (p.o.) |

| Bioavailability (F%) | ~72%[5] | 74%[3] | ~42%[6] |

| Tmax (h) | 4 - 8 h[5] | Not Specified | 0.75 - 1.40 h[6] |

| Plasma Protein Binding | ~94%[5] | Not Specified | 50-60%[6] |

Metabolism and Excretion Profile

Human studies of this compound have shown that it undergoes extensive first-pass metabolism, which significantly reduces its bioavailability to approximately 5-10%.[7] The primary metabolic pathway identified is N-demethylation, resulting in the formation of an active metabolite, northis compound .[8] The formation and elimination rates of northis compound are reported to be very similar to the parent compound.[8]

While the specific enzymes responsible for this compound metabolism have not been detailed, it is highly probable that, like other SSRIs and SNRIs, it is metabolized by the Cytochrome P450 (CYP) enzyme system. For example, the metabolism of the novel SNRI ammoxetine is primarily mediated by CYP2C19 and CYP3A4, while fluoxetine metabolism involves CYP2D6, CYP2C19, and others.[6][9]

Based on human data, this compound and its metabolites are eliminated primarily through the kidneys.[7] Up to 80% of the administered dose is excreted as metabolites in the urine, with a smaller fraction (up to 11%) found in the feces.[7] Less than 2% of the dose is excreted as unchanged this compound in the urine.[7] Preclinical excretion studies using metabolic cages are necessary to confirm these routes and mass balance in animal models.

Key Experimental Protocols

A robust preclinical PK study involves a standardized workflow from animal dosing to data analysis. The protocols below are based on established methodologies for similar compounds.

-

Animal Models: Male Sprague-Dawley rats (200-250 g) and male Beagle dogs (8-12 kg) are commonly used. Animals are fasted overnight prior to dosing.

-

Drug Formulation & Administration: For oral (p.o.) administration, this compound is typically dissolved or suspended in a suitable vehicle (e.g., 0.5% methylcellulose). For intravenous (i.v.) administration, the compound is dissolved in a vehicle such as saline or a solution containing a solubilizing agent. Dosing is performed by oral gavage or injection into a cannulated vein (e.g., femoral vein).

-

Blood Sampling: Blood samples (~0.25 mL) are collected from a cannulated artery or vein (e.g., jugular vein in rats) at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose). Samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C until analysis.

-

Animal Acclimation: Rats are housed individually in metabolic cages for at least 24 hours to acclimate.[6]

-

Dosing: A single oral dose of this compound is administered.

-

Sample Collection: Urine and feces are collected separately at specified intervals post-dose (e.g., 0-8h, 8-12h, 12-24h, 24-48h, and 48-72h).[6]

-

Sample Processing: The volume of urine is measured, and an aliquot is stored at -80°C. Feces are collected, weighed, and homogenized in water to create a uniform suspension for analysis.[6]

The quantification of this compound and northis compound in plasma, urine, and fecal homogenates would typically be performed using a validated High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its high sensitivity and selectivity.

-

Sample Preparation:

-

Solid-Phase Extraction (SPE): Plasma samples (e.g., 100 µL) are diluted and loaded onto an SPE cartridge.[10][11] The cartridge is washed to remove interferences, and the analytes are eluted with an organic solvent.

-

Protein Precipitation: An alternative, simpler method involves adding a solvent like acetonitrile to the plasma to precipitate proteins, followed by centrifugation.

-

-

Chromatographic Conditions (Example):

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both this compound and northis compound, ensuring specificity and accurate quantification.

-

Conclusion

While specific preclinical pharmacokinetic data for this compound remains limited in the public domain, a clear and well-established path for its characterization exists. The methodologies outlined in this guide, derived from standard practices and studies of analogous compounds, provide a robust framework for evaluating its ADME profile. Key expectations for this compound include extensive first-pass metabolism, likely mediated by CYP enzymes, leading to the formation of the active metabolite northis compound. Significant species differences in bioavailability, similar to those seen with other CNS-acting drugs, should be anticipated. A thorough execution of the described in-vivo, excretion, and bioanalytical protocols is essential for any future development of this compound or related compounds, enabling accurate data interpretation for toxicological risk assessment and human dose prediction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bioivt.com [bioivt.com]

- 3. Disposition and metabolic fate of atomoxetine hydrochloride: pharmacokinetics, metabolism, and excretion in the Fischer 344 rat and beagle dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Influence of dose and route of administration on the kinetics of fluoxetine and its metabolite norfluoxetine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluoxetine: a serotonin-specific, second-generation antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro, in vivo, and in silico approaches for evaluating the preclinical DMPK profiles of ammoxetine, a novel chiral serotonin and norepinephrine reuptake inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Determination of fluoxetine and norfluoxetine in human plasma by high-pressure liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rjcbth.ro [rjcbth.ro]

The Discovery and Synthesis of Femoxetine (FG-4963): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine (developmental code name FG-4963) is a selective serotonin reuptake inhibitor (SSRI) that was developed as a potential antidepressant in the 1970s.[1] Structurally related to paroxetine, it demonstrated a promising pharmacological profile by specifically targeting the serotonin (5-HT) transporter.[2][3][4] Despite showing antidepressant efficacy comparable to established tricyclic antidepressants like amitriptyline and imipramine in clinical trials, its development was ultimately halted.[5][6] This was primarily because its pharmacokinetic properties were not amenable to a once-daily dosing regimen, leading the developing company, Ferrosan, to shift focus to paroxetine.[1] This document provides a comprehensive technical guide on the discovery, synthesis, mechanism of action, and pharmacological properties of this compound.

Discovery and Historical Context

This compound was first developed in 1975 by the Danish pharmaceutical company Ferrosan.[1] The patents for its preparation were filed by J. A. Christensen and R. F. Squires.[7] As a phenylpiperidine derivative, it was identified as a potent inhibitor of serotonin reuptake.[4] Marketed under the tentative brand name Malexil, this compound underwent clinical trials in Europe for depression and was also investigated for the treatment of obesity and alcoholism.[1][5][8] In 1987, Martec licensed the drug for development in North America, citing favorable preliminary results in over 800 patients in European trials.[5] However, following Ferrosan's acquisition by Novo Nordisk, the development of this compound was discontinued in favor of paroxetine.[1][8]

Mechanism of Action: Selective Serotonin Reuptake Inhibition

This compound functions as a selective serotonin reuptake inhibitor (SSRI).[1][9] Its primary mechanism of action involves blocking the serotonin transporter (SERT) protein on the presynaptic neuron.[2][3] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of the neurotransmitter available to bind to postsynaptic receptors.[2][3] This enhanced serotonergic signaling is believed to be the basis for its antidepressant effects.[2][3]

Synthesis of this compound

The chemical name for this compound is (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine.[7][10] Several synthetic routes have been developed, with a focus on enantioselective methods to produce the desired stereoisomer. A concise and effective synthesis utilizes an N-heterocyclic carbene (NHC)-catalyzed reaction.[11]

Enantioselective Synthesis Protocol

A key strategy for synthesizing (-)-Femoxetine involves the NHC-catalyzed homoenolate addition to a nitroalkene, followed by an in-situ reduction.[11]

Experimental Protocol:

-

Preparation of Nitroalkene (8): The synthesis begins with a two-step Henry/elimination sequence to furnish the required nitroalkene intermediate.[11]

-

NHC-Catalyzed Homoenolate Addition: Cinnamaldehyde and the nitroalkene (8) are subjected to the key NHC-catalyzed step. This is followed by an in-situ reduction using Zinc dust in ethanol and acetic acid. This sequence yields the δ-lactam intermediate (10) with a 53% yield and 82% enantiomeric excess (ee).[11]

-

Methylation: The lactam is then methylated using methyl iodide.[11]

-

Reduction: The final step is a reduction of the methylated lactam using Lithium Aluminium Hydride (LiAlH4) to yield this compound (11).[11]

Physicochemical and Pharmacological Data

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine | [1][10] |

| Molecular Formula | C₂₀H₂₅NO₂ | [1][9][10] |

| Molar Mass | 311.42 g/mol | [1][9][10] |

| CAS Number | 59859-58-4 | [7][10] |

| Hydrochloride CAS | 56222-04-9 | [7][12] |

Pharmacokinetic and Toxicity Data

| Parameter | Value | Species | Reference |

| Elimination Half-Life | 7–27 hours | Human | [1] |

| Oral LD₅₀ (Female) | 1408 mg/kg | Mouse | [7] |

| Oral LD₅₀ (Male) | 1687 mg/kg | Mouse | [7] |

| Intravenous LD₅₀ (Female) | 48 mg/kg | Mouse | [7] |

| Intravenous LD₅₀ (Male) | 45 mg/kg | Mouse | [7] |

Clinical Trial Data (Obesity Study)

A randomized, placebo-controlled study investigated the efficacy of this compound for weight loss in obese patients.[6]

| Parameter | This compound Group (n=36) | Placebo Group (n=37) | Reference |

| Dosage | 600 mg daily | Placebo | [6] |

| Duration | 16 weeks | 16 weeks | [6] |

| Median Weight Loss | 8.3 kg | 6.2 kg | [6] |

| Statistical Significance | No significant difference | - | [6] |

While the overall weight loss was not statistically significant compared to placebo, a trend towards greater weight loss was observed in patients with a history of obesity longer than 20 years.[5][6]

Structure-Activity Relationship (SAR)

The structure of this compound is closely related to Paroxetine, another potent SSRI. Structure-activity relationship studies of 25 variants of paroxetine and this compound highlighted key features for 5-HT uptake inhibition.[13] The presence and position of substituents on the aromatic rings are critical for binding affinity and selectivity.[14] For instance, the addition of a para-fluoro atom to the phenyl ring of this compound (creating a hybrid molecule, FG 7080) was shown to considerably potentiate its affinity for the serotonin transporter.[1]

Conclusion

This compound (FG-4963) represents an important chapter in the development of selective serotonin reuptake inhibitors. While it demonstrated clear pharmacological activity and clinical efficacy as an antidepressant, its development was ultimately curtailed by pharmacokinetic limitations that made it less commercially viable than its successor, paroxetine. The synthetic pathways, particularly modern enantioselective methods, provide valuable insights for medicinal chemists. The extensive preclinical and clinical data gathered for this compound continue to serve as a useful reference in the ongoing research and development of novel CNS-active agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Neurochemical and pharmacological studies on a new 5HT-uptake inhibitor, FG4963, with potential antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MARTEC LICENSES SEROTONIN RE-UPTAKE INHIBITOR this compound [insights.citeline.com]

- 6. This compound in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [drugfuture.com]

- 8. This compound - AdisInsight [adisinsight.springer.com]

- 9. Buy this compound | 59859-58-4 [smolecule.com]

- 10. (+)-Femoxetine | C20H25NO2 | CID 3012003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Piperidine, 3-((4-methoxyphenoxy)methyl)-1-methyl-4-phenyl-, hydrochloride (1:1), (3R,4S)- | C20H26ClNO2 | CID 171500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. The activity of 25 paroxetine/femoxetine structure variants in various reactions, assumed to be important for the effect of antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

An In-depth Technical Guide to the Neurochemical Profile of Femoxetine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine hydrochloride, a selective serotonin reuptake inhibitor (SSRI), exhibits a distinct neurochemical profile characterized by its high affinity and selectivity for the serotonin transporter (SERT). This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its binding affinities, neurotransmitter reuptake inhibition properties, and the experimental methodologies used for their determination. All quantitative data are presented in structured tables for comparative analysis, and key mechanisms and experimental workflows are illustrated with detailed diagrams.

Introduction

This compound, developed under the code name FG 4963, is a phenylpiperidine derivative that acts as a potent and selective inhibitor of serotonin (5-HT) reuptake.[1][2][3] Its mechanism of action involves blocking the serotonin transporter, leading to an increase in the extracellular concentration of serotonin in the synaptic cleft.[2] While its development was ultimately discontinued in favor of paroxetine, its well-defined neurochemical profile makes it a valuable tool for research in serotonergic neurotransmission and antidepressant drug discovery.[3]

Binding Affinity Profile

This compound demonstrates a high affinity for the serotonin transporter (SERT) with comparatively negligible affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity is a hallmark of its pharmacological profile.

Table 1: Binding Affinity of this compound Hydrochloride for Monoamine Transporters (Computational Data)

| Transporter | pKi | Ki (nM) |

| SERT | 7.96 | 11.0 |

| DAT | 6.12 | 758.6 |

| NET | 6.29 | 512.9 |

Data from a computational study.[4][5]

Neurotransmitter Reuptake Inhibition

Experimental studies have confirmed the potent and selective inhibition of serotonin reuptake by this compound.

Table 2: In Vitro Inhibition of Serotonin Reuptake by this compound Hydrochloride

| Assay | Species | Brain Region | IC50 (nM) | Reference |

| Inhibition of [3H]-5-HT uptake | Rat | Hypothalamus | 14 | [1] |

Table 3: Inhibitory Constants (Ki) for Monoamine Transporter Uptake

| Transporter | Ki (nM) | Reference |

| SERT ([3H]5-hydroxytryptamine uptake) | 22 | [2] |

Signaling Pathways and Mechanism of Action

As a selective serotonin reuptake inhibitor, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT). This action leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's neurochemical profile.

In Vitro Inhibition of [3H]-5-HT Uptake in Rat Hypothalamic Synaptosomes

This protocol is based on the methodology described in the study by Guldberg et al. (1976).[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for serotonin uptake into isolated nerve terminals (synaptosomes).

Materials:

-

Rat hypothalami

-

Sucrose solution (0.32 M)

-

Krebs-Ringer phosphate buffer (pH 7.4)

-

[3H]-Serotonin (5-hydroxytryptamine)

-

This compound hydrochloride solutions of varying concentrations

-

Scintillation fluid

-

Liquid scintillation counter

-

Homogenizer

-

Centrifuge

Procedure:

-

Synaptosome Preparation:

-

Dissect hypothalami from rat brains and homogenize in ice-cold 0.32 M sucrose.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the synaptosomal pellet in Krebs-Ringer phosphate buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound hydrochloride or vehicle (control) for 10 minutes at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-serotonin.

-

Incubate for 5 minutes at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of [3H]-serotonin uptake at each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Radioligand Binding Assay for Monoamine Transporters

This protocol is a generalized method based on standard practices for determining the binding affinity (Ki) of a compound for a specific transporter.

Objective: To determine the inhibitory constant (Ki) of this compound for the serotonin transporter (SERT) using a competitive binding assay.

Materials:

-

Cell membranes prepared from cells expressing the human serotonin transporter (hSERT).

-

Radioligand specific for SERT (e.g., [3H]-citalopram or [3H]-paroxetine).

-

This compound hydrochloride solutions of varying concentrations.

-

Assay buffer (e.g., Tris-HCl with appropriate ions).

-

Non-specific binding inhibitor (e.g., a high concentration of a known SERT ligand like fluoxetine).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Assay Setup:

-

In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific inhibitor).

-

-

Incubation:

-

Incubate the tubes at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Termination and Filtration:

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Conclusion

This compound hydrochloride is a potent and selective serotonin reuptake inhibitor with a well-characterized neurochemical profile. Its high affinity for the serotonin transporter and low affinity for other monoamine transporters underscore its selectivity. The data and protocols presented in this guide provide a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development, facilitating further investigation into the role of serotonergic systems in health and disease.

References

- 1. Antagonism of fenfluramine-induced hyperthermia in rats by some, but not all, selective inhibitors of 5-hydroxytryptamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Femoxetine to the Serotonin Transporter (SERT): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of Femoxetine to the human serotonin transporter (SERT). It includes quantitative binding data, detailed experimental protocols for assessing SERT binding, and visualizations of key concepts and workflows.

Quantitative Binding Affinity of this compound

This compound is a selective serotonin reuptake inhibitor (SSRI) that exhibits a notable binding affinity for the serotonin transporter (SERT). The binding affinity is a critical parameter in determining the potency and selectivity of a drug. The affinity is typically expressed in terms of the inhibition constant (Ki), which represents the concentration of the competing ligand (in this case, this compound) that will bind to half of the available transporters at equilibrium.

A study by Postu et al. (2020) reported the binding affinity of this compound to the human serotonin transporter (hSERT) as a pKi value. The pKi is the negative logarithm of the Ki value. This data is summarized in the table below. For comparative purposes, the binding affinities for the dopamine transporter (DAT) and the norepinephrine transporter (NET) from the same study are also included to illustrate the selectivity of this compound.

| Compound | Transporter | pKi | Ki (nM) |

| This compound | hSERT | 6.12 | 758.6 |

| This compound | hDAT | 5.7 | 2000 |

| This compound | hNET | 6.52 | 302 |

Data Interpretation: The pKi value of 6.12 for this compound at hSERT corresponds to a Ki of approximately 758.6 nM. A lower Ki value indicates a higher binding affinity. The data demonstrates that this compound has a higher affinity for SERT and NET compared to DAT.

Experimental Protocols: Radioligand Binding Assay for SERT

The determination of the in vitro binding affinity of a compound like this compound to SERT is typically performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the target receptor (SERT).

Below is a detailed, representative protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the human serotonin transporter.

Materials and Reagents

-

hSERT-expressing cell membranes: Membranes prepared from a stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human serotonin transporter.

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for SERT. Common examples include [³H]Citalopram, [³H]Paroxetine, or [¹²⁵I]RTI-55.

-

Test Compound: this compound or other compounds to be tested, prepared in a range of concentrations.

-

Non-specific binding control: A high concentration of a known SERT inhibitor (e.g., 10 µM Imipramine or 10 µM Citalopram) to determine the amount of radioligand that binds non-specifically to the membranes and other assay components.

-

Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Wash Buffer: Ice-cold assay buffer.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation fluid.

-

Microplate scintillation counter or a gamma counter (depending on the radioisotope).

-

Cell harvester for rapid filtration.

Assay Procedure

-

Membrane Preparation:

-

Thaw the frozen hSERT-expressing cell membranes on ice.

-

Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Dilute the membranes to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the range of 5-20 µg of protein per well.

-

-

Assay Plate Setup:

-

The assay is typically performed in a 96-well microplate format in triplicate for each condition.

-

Total Binding wells: Add assay buffer.

-

Non-specific Binding (NSB) wells: Add the non-specific binding control compound at a saturating concentration.

-

Test Compound wells: Add the test compound (this compound) at various concentrations (typically a 10-point serial dilution, e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation:

-

Add the diluted radioligand to all wells at a final concentration typically at or below its Kd (dissociation constant) for SERT.

-

Add the diluted hSERT membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium. Gentle agitation during incubation is recommended.

-

-

Filtration and Washing:

-

Following incubation, rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Quickly wash the filters multiple times (e.g., 3-5 times) with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters into scintillation vials or a compatible microplate.

-

Add scintillation fluid to each vial/well.

-

Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate a Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine the IC50 Value:

-

The IC50 (half-maximal inhibitory concentration) is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This value is determined from the competition curve using non-linear regression analysis (e.g., using software like GraphPad Prism).

-

-

Calculate the Ki Value:

-

The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for SERT.

-

-

Visualizations

Workflow for Competitive Radioligand Binding Assay

Caption: Workflow of a competitive radioligand binding assay for SERT.

Mechanism of Action of this compound at the Synapse

Caption: this compound blocks SERT, increasing synaptic serotonin levels.

Early Clinical Development of Femoxetine for Depression: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Femoxetine (also known by its developmental codes FG 4963 and NNC 20-4963, and the proposed brand name Malexil) is a selective serotonin reuptake inhibitor (SSRI) that was under development as an antidepressant in the 1970s and 1980s.[1] Its development, however, was discontinued in 1996 while it was in Phase III clinical trials.[2] As a result, much of the detailed early clinical trial data is not widely published. This technical guide synthesizes the available information on the early clinical development of this compound for depression, focusing on its mechanism of action, pharmacokinetic profile, and the limited clinical data that has been made public.

Mechanism of Action

This compound is a potent inhibitor of serotonin (5-hydroxytryptamine, 5-HT) reuptake in the brain.[3][4] By blocking the serotonin transporter (SERT), this compound increases the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[3][4] This is the characteristic mechanism of action for the SSRI class of antidepressants.

Signaling Pathway

The therapeutic effects of SSRIs like this compound are believed to be mediated through a cascade of downstream signaling events initiated by the sustained increase in synaptic serotonin. This includes the modulation of various serotonin receptors and their intracellular signaling pathways, leading to changes in gene expression and neuroplasticity.

Pharmacokinetic Profile

A study investigating the pharmacokinetics of this compound in humans revealed several key characteristics. The data is best described by a two-compartment open model for both oral and intravenous administration.[3]

| Parameter | Value | Reference |

| Absorption | Almost completely absorbed after oral administration. | [3] |

| Bioavailability | 5-10% due to extensive first-pass metabolism. | [3] |

| Elimination Half-Life | 7–27 hours | [1] |

| Metabolism | Extensive first-pass metabolism. An active metabolite, northis compound, has been identified. | [5] |

| Excretion | Primarily eliminated through urinary excretion of metabolites (up to 80%). Less than 2% is excreted as unchanged this compound in the urine. A small portion (up to 11%) is excreted in the feces. | [3] |

| Dose Proportionality | Pharmacokinetic parameters were not found to be dose-dependent in the range investigated. | [3] |

Note: There is significant inter-individual variation in plasma concentrations, making prediction from one subject to another challenging.[3] A study comparing an enteric-coated tablet to a water solution found the tablet had a longer lag time and slower absorption rate.[5]

Early Clinical Trial Data

Detailed quantitative data from early clinical trials of this compound specifically for depression is scarce in publicly available literature. However, some information can be gleaned from related studies and summaries.

A study on the use of this compound in obese patients provides some insight into the dosages used and the safety profile. In this randomized, placebo-controlled trial, 36 patients received 600 mg of this compound daily for 16 weeks.[4] The side effects were generally minor, with gastrointestinal symptoms being more frequently reported in the this compound group compared to placebo.[4] This study also noted that in several randomized comparative studies in depressive illness, this compound has demonstrated an antidepressant efficacy comparable to that of amitriptyline and imipramine.[4]

Experimental Protocols

Detailed protocols for the early Phase I and Phase II depression trials of this compound are not available in the public domain. However, based on standard clinical trial design for antidepressants during that era, a hypothetical Phase I and Phase II workflow can be constructed.

Hypothetical Phase I Clinical Trial Workflow

A typical Phase I trial for an antidepressant like this compound would have focused on safety, tolerability, and pharmacokinetics in a small number of healthy volunteers.

Hypothetical Phase II Clinical Trial Workflow

Phase II trials would have expanded to a larger group of patients with depression to assess efficacy and further evaluate safety.

Conclusion

This compound was a promising SSRI antidepressant in its early stages of development, with a pharmacokinetic profile characterized by good absorption but low bioavailability due to extensive first-pass metabolism. While its development was ultimately halted, early clinical research suggested an efficacy comparable to established tricyclic antidepressants of the time. The lack of detailed, publicly available data from its early clinical trials for depression highlights the challenges in retrospectively analyzing the development of discontinued pharmaceutical compounds. The information presented here, compiled from the available scientific literature, provides a foundational understanding of the early clinical profile of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound - AdisInsight [adisinsight.springer.com]

- 3. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of obese patients in general practice. A randomized group comparative study with placebo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: The Pharmacodynamic Effect of Femoxetine on Whole Blood Serotonin Concentrations

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Femoxetine, a phenylpiperidine derivative, is a potent and selective serotonin reuptake inhibitor (SSRI) that was developed as an antidepressant.[1][2] Like other drugs in its class, this compound's primary mechanism of action is the blockade of the serotonin transporter (SERT), which leads to significant alterations in serotonin homeostasis.[3][4][5] A key pharmacodynamic marker for SSRI activity is the measurement of whole blood serotonin (5-hydroxytryptamine, 5-HT), as approximately 99% of circulating serotonin is stored within platelets.[6] Clinical research demonstrates that treatment with this compound leads to a substantial reduction in whole blood serotonin levels, indicating effective target engagement of the platelet serotonin transporter. This guide provides an in-depth analysis of the quantitative effects of this compound on whole blood 5-HT, details relevant experimental methodologies, and illustrates the underlying biological and operational pathways.

Mechanism of Action: SERT Inhibition and Platelet Serotonin Depletion

This compound exerts its effect by binding to the serotonin transporter (SERT), a protein that mediates the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[4][5] This same transporter is present on the membrane of blood platelets, where it is responsible for sequestering serotonin from the plasma.[6][7]

By inhibiting SERT, this compound blocks the primary mechanism by which platelets accumulate and store serotonin.[8] This leads to a progressive depletion of the intra-platelet 5-HT pool. Since platelets account for the vast majority of serotonin present in a whole blood sample, this inhibition results in a dramatic decrease in measurable whole blood 5-HT concentrations.[1][6] This effect is a hallmark of systemic SSRI activity and serves as a reliable biomarker for the drug's pharmacodynamic action.[9]

Quantitative Effect on Whole Blood Serotonin

A clinical study involving depressive patients treated with this compound demonstrated a significant reduction in whole blood serotonin levels over a six-week period. The results underscore the potent in vivo effect of the drug on platelet serotonin stores.[1]

| Parameter | Baseline (Pre-Treatment) | Post-Treatment (6 Weeks) | Percent Reduction |

| Mean Whole Blood 5-HT | 0.21 µg/mL | 0.05 µg/mL | ~76.2% |

| Patient Population | 12 patients with depression | ||

| Source | Børup et al., Psychopharmacology, 1979[1] |

The study noted that steady-state concentrations of this compound resulted in a consistent and marked reduction of 5-HT to the same approximate level in all patients, indicating a near-total depletion from the thrombocytes.[1] Interestingly, no direct correlation was found between the magnitude of serotonin reduction and the therapeutic antidepressant effect.[1]

Experimental Protocols: Measurement of Whole Blood Serotonin

While the original 1979 this compound study does not detail its specific assay methodology, a representative protocol for the quantitative analysis of whole blood serotonin involves sample preparation followed by High-Performance Liquid Chromatography (HPLC) with fluorometric or electrochemical detection.[10][11][12]

Sample Collection and Preparation

-

Blood Collection: Collect whole blood via venipuncture into vacuum tubes containing EDTA as an anticoagulant.[10][11] EDTA is preferred as other anticoagulants like ACD-buffer have been shown to result in lower measured 5-HT levels.[10]

-

Internal Standard: Immediately aliquot a defined volume of whole blood and mix with an internal standard (e.g., N-methyl-5-hydroxytryptamine or alpha-methyl-5-HT) to account for variability during sample processing.[10][11]

-

Stabilization & Lysis: Add an antioxidant solution, such as ascorbic acid or sodium borohydride in perchloric acid, to the sample.[11][13] This step serves the dual purpose of precipitating proteins and preventing the oxidative degradation of serotonin.[11][13]

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000-16,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[12]

-

Supernatant Collection: Carefully collect the clear supernatant, which contains the serotonin and internal standard, for analysis.

HPLC Analysis

-

Injection: Inject a fixed volume (e.g., 20 µL) of the supernatant into the HPLC system.[12]

-

Chromatographic Separation: Separate serotonin from other endogenous compounds on a C18 reverse-phase analytical column using an isocratic mobile phase.

-

Detection: Detect serotonin using either a fluorometric detector (following post-column derivatization) or a more direct electrochemical (amperometric) detector set at an appropriate oxidative potential.[10][12]

-

Quantification: Calculate the concentration of serotonin in the original sample by comparing the peak area ratio of serotonin to the internal standard against a standard curve prepared with known concentrations of serotonin.

Conclusion for Drug Development Professionals

The pronounced reduction of whole blood serotonin levels following this compound administration serves as a robust and quantifiable biomarker of its peripheral and, by extension, central SERT inhibitory activity. For researchers in drug development, monitoring whole blood 5-HT provides a powerful pharmacodynamic endpoint to:

-

Confirm target engagement in early-phase clinical trials.

-

Aid in dose-finding studies by establishing the dose required for maximal SERT inhibition.

-

Compare the relative potency of new chemical entities against established SSRIs.

While the clinical relevance of the magnitude of 5-HT depletion to therapeutic efficacy in depression remains debated[1][9], its value as a definitive indicator of pharmacological activity is undisputed. Therefore, the inclusion of whole blood serotonin measurement in the clinical development plan for novel serotonergic agents is highly recommended.

References

- 1. Reduction of whole blood serotonin in depressed patients treated with a new, selective serotonin-uptake inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - AdisInsight [adisinsight.springer.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Selective Serotonin Reuptake Inhibitors (SSRIs): Measurement of Effect on Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Serotonin Uptake Is Largely Mediated by Platelets versus Lymphocytes in Peripheral Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Changes in human whole blood 5-hydroxytryptamine (5-HT) and platelet 5-HT uptake during treatment with paroxetine, a selective 5-HT uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. On the accurate measurement of serotonin in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. chromsystems.com [chromsystems.com]

- 13. researchgate.net [researchgate.net]

Hepatic Elimination of Femoxetine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Femoxetine, a selective serotonin reuptake inhibitor (SSRI) developed in the 1970s, undergoes extensive hepatic metabolism, a critical determinant of its pharmacokinetic profile. This technical guide synthesizes the available data on the hepatic elimination pathways of this compound, drawing on early clinical and preclinical studies. Due to the discontinuation of its development, comprehensive modern metabolic studies, particularly on specific human cytochrome P450 (CYP) enzyme involvement, are not available. This document provides a detailed account of the known metabolic routes, pharmacokinetic parameters, and inferred metabolic pathways based on its structural similarity to other well-characterized SSRIs like paroxetine and fluoxetine. Methodologies for key experimental approaches relevant to studying the hepatic metabolism of such compounds are also detailed to guide further research.

Introduction

This compound, chemically known as (3R,4S)-3-[(4-methoxyphenoxy)methyl]-1-methyl-4-phenyl-piperidine, is a potent SSRI.[1] Its development was halted in favor of paroxetine.[1][2] Understanding the hepatic elimination of this compound is crucial for comprehending its pharmacokinetics and potential for drug-drug interactions. The liver is the primary site of metabolism for this compound, leading to a significant first-pass effect and substantial inter-individual variability in plasma concentrations.[3][4]

Pharmacokinetics and Metabolism

This compound is well-absorbed orally, but its systemic bioavailability is low, ranging from 5-10%, due to extensive first-pass metabolism in the liver.[3] The primary routes of elimination are through the urinary excretion of its metabolites, accounting for up to 80% of the administered dose.[3] Less than 2% of the parent drug is excreted unchanged in the urine.[3]

Identified Metabolic Pathways

In vitro studies using rat liver microsomes have identified two primary phase I metabolic pathways for this compound:

-

N-demethylation: This pathway results in the formation of the active metabolite, northis compound.[1][4]

-

O-demethylation: This pathway involves the removal of the methyl group from the methoxy moiety.[1]

In rats, these two pathways occur at almost equal rates.[1]

Quantitative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for this compound in humans.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 5-10% | Human | [3] |

| Elimination Half-life | 7–27 hours | Human | [2] |

| Urinary Excretion (unchanged) | < 2% | Human | [3] |

| Urinary Excretion (metabolites) | Up to 80% | Human | [3] |

| Fecal Excretion | Up to 11% | Human | [3] |

Inferred Human Hepatic Metabolism

While specific human CYP enzyme data for this compound is unavailable, inferences can be drawn from its structural analogues, paroxetine and fluoxetine. Paroxetine is primarily metabolized by CYP2D6. Given the structural similarities, it is plausible that CYP2D6 also plays a significant role in the metabolism of this compound. Other CYP enzymes, such as those in the CYP2C and CYP3A subfamilies, may also be involved, particularly in the N-demethylation pathway, similar to their role in fluoxetine metabolism.

Following phase I metabolism, the resulting metabolites, including northis compound and the O-demethylated product, are likely to undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that can be readily excreted in the urine.

Experimental Protocols

Detailed experimental protocols for studying this compound metabolism are not published. However, a general methodology for investigating the in vitro hepatic metabolism of a compound like this compound is provided below.

In Vitro Metabolism using Human Liver Microsomes

Objective: To identify the major phase I metabolic pathways and the specific CYP enzymes involved in the metabolism of this compound.

Materials:

-

This compound

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

-

CYP-specific chemical inhibitors (e.g., quinidine for CYP2D6, ketoconazole for CYP3A4)

-

LC-MS/MS system for metabolite identification and quantification

Procedure:

-

Incubation: Prepare incubation mixtures containing human liver microsomes (or recombinant CYP enzymes), this compound at various concentrations, and phosphate buffer.

-

Reaction Initiation: Pre-warm the mixtures at 37°C, and initiate the metabolic reaction by adding the NADPH regenerating system.

-

Time Points: Incubate for a specified period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the parent drug and its metabolites.

-

Enzyme Phenotyping: To identify the specific CYP enzymes involved, either use a panel of recombinant CYP enzymes or conduct inhibition studies with specific chemical inhibitors in human liver microsomes.

Visualizing Metabolic Pathways

The following diagrams illustrate the known and inferred hepatic elimination pathways of this compound and a general workflow for its in vitro metabolic analysis.

Caption: Hepatic metabolism of this compound.

Caption: In Vitro Metabolism Workflow.

Conclusion

The hepatic elimination of this compound is characterized by extensive first-pass metabolism, primarily through N- and O-demethylation, leading to the formation of metabolites that are subsequently excreted in the urine. While the specific human CYP enzymes responsible for these transformations have not been definitively identified, it is reasonable to hypothesize the involvement of CYP2D6 and other CYP enzymes based on data from structural analogues. The significant inter-individual variability in this compound pharmacokinetics underscores the importance of hepatic metabolism in its disposition. Further research, employing modern in vitro techniques, would be necessary to fully elucidate the specific enzymes and pathways involved in human this compound metabolism.

References

- 1. Metabolism of this compound, its enantiomer and the racemate in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Pharmacokinetics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biovailability and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for Dissolving Femoxetine for In Vivo Studies

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that has been studied for its antidepressant properties. For researchers conducting in vivo studies, proper dissolution and formulation of this compound is critical for accurate dosing and obtaining reliable experimental results. This document provides detailed protocols for dissolving this compound hydrochloride, a common salt form used in research, for both parenteral (injection) and oral administration in animal models.

Data Presentation: Recommended Vehicles and Formulations

Due to its low aqueous solubility, this compound hydrochloride requires specific solvent systems or suspensions for in vivo administration. The choice of vehicle depends on the desired route of administration (e.g., intraperitoneal, intravenous, oral gavage), the required concentration, and the specific animal model. Below is a summary of commonly used vehicles for compounds with similar solubility profiles.

| Route of Administration | Vehicle Composition | Typical Concentration Range (mg/mL) | Notes |

| Parenteral (e.g., Intraperitoneal, Subcutaneous) | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 1 - 5 | A common vehicle for solubilizing hydrophobic compounds for injection. Ensure final DMSO concentration is non-toxic. |

| 10% DMSO, 90% Corn oil | 1 - 10 | Suitable for subcutaneous or intramuscular injections requiring a depot effect. | |

| 1% Carboxymethylcellulose (CMC) in Saline | 1 - 10 | A suspension for parenteral administration. Requires sonication or homogenization to ensure uniform particle size. | |

| Oral Gavage | 0.5% - 1% Sodium Carboxymethylcellulose (CMC-Na) in water or saline | 1 - 20 | Forms a stable suspension for oral administration. |

| 20% Cyclodextrin (e.g., HP-β-CD) in water | 1 - 10 | Can improve the solubility of poorly soluble compounds for oral delivery. | |

| 5% DMSO, 95% PEG300 | Up to 25 | A solution for oral administration of compounds soluble in this mixture. |

Experimental Protocols

I. Preparation of this compound Hydrochloride for Parenteral Administration (Solution)

This protocol describes the preparation of a clear solution of this compound hydrochloride suitable for intraperitoneal (IP) or subcutaneous (SC) injection.

Materials:

-

This compound hydrochloride powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween® 80 (Polysorbate 80), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile conical tubes (15 mL or 50 mL)

-

Sterile syringes and needles

-

Vortex mixer

Procedure:

-

Calculate Required Amounts: Determine the total volume of the dosing solution needed and the desired final concentration of this compound hydrochloride. Calculate the required mass of this compound hydrochloride and the volume of each vehicle component based on the chosen formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

-

Initial Dissolution in DMSO:

-

Weigh the calculated amount of this compound hydrochloride powder and place it in a sterile conical tube.

-

Add the calculated volume of DMSO.

-

Vortex the tube until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary to aid dissolution.

-

-

Addition of Co-solvents and Surfactants:

-

To the DMSO solution, add the calculated volume of PEG300. Vortex thoroughly to ensure a homogenous mixture.

-

Add the calculated volume of Tween® 80 and vortex again until the solution is clear and uniform.

-

-

Final Dilution with Saline:

-

Slowly add the sterile saline to the mixture while vortexing. Add the saline dropwise initially to avoid precipitation of the compound.

-

Continue to vortex until a clear, homogenous solution is obtained.

-

-

Sterilization and Storage:

-

Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

-

Store the solution at 4°C, protected from light. It is recommended to prepare fresh solutions for each experiment or, if stability is confirmed, for a limited period.

-

II. Preparation of this compound Hydrochloride for Oral Gavage (Suspension)

This protocol describes the preparation of a uniform suspension of this compound hydrochloride for oral administration.

Materials:

-

This compound hydrochloride powder

-

Sodium Carboxymethylcellulose (CMC-Na)

-

Sterile water or saline (0.9% NaCl)

-

Sterile magnetic stir bar and stir plate or homogenizer

-

Sterile beaker or flask

-

Weighing scale and spatula

Procedure:

-

Prepare the Vehicle:

-

To prepare a 0.5% CMC-Na solution, weigh 0.5 g of CMC-Na for every 100 mL of sterile water or saline.

-

In a sterile beaker or flask with a sterile magnetic stir bar, slowly add the CMC-Na powder to the water or saline while stirring vigorously.

-

Continue stirring until the CMC-Na is fully hydrated and the solution becomes clear and viscous. This may take several hours. Gentle heating can expedite the process, but the solution must be cooled to room temperature before adding the drug.

-

-

Prepare the Suspension:

-

Weigh the required amount of this compound hydrochloride powder.

-

Slowly add the this compound hydrochloride powder to the prepared CMC-Na vehicle while continuously stirring or homogenizing.

-

Continue to mix until a uniform suspension is achieved. Visually inspect for any clumps of powder.

-

-

Storage and Dosing:

-

Store the suspension at 4°C.

-

Before each administration, ensure the suspension is thoroughly mixed by vortexing or stirring to guarantee uniform dosing.

-

Mandatory Visualization

Caption: Workflow for preparing this compound solutions.

Caption: Signaling pathway of this compound.

Application of Femoxetine in Animal Models of Anxiety: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Femoxetine is a selective serotonin reuptake inhibitor (SSRI) that is structurally related to paroxetine.[1] Primarily investigated for its antidepressant properties, its mechanism of action by increasing serotonin levels in the synaptic cleft suggests potential therapeutic efficacy in anxiety disorders.[2][3] Preclinical evaluation of the anxiolytic potential of new chemical entities like this compound necessitates the use of robust and validated animal models of anxiety.

These application notes provide detailed protocols for three commonly employed behavioral assays in rodents—the Elevated Plus-Maze (EPM), the Open Field Test (OFT), and the Light-Dark Box (LDB) Test—that are suitable for assessing the anxiolytic effects of this compound. While specific published data on this compound in these models are limited, the provided protocols are based on established procedures for other SSRIs, such as fluoxetine and paroxetine, and can be adapted for the evaluation of this compound.[3][4][5]

Mechanism of Action: Serotonergic Signaling Pathway

This compound, as an SSRI, is hypothesized to exert its anxiolytic effects by blocking the presynaptic serotonin transporter (SERT). This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. The downstream signaling cascades resulting from the activation of postsynaptic serotonin receptors are complex and are thought to underlie the therapeutic effects of SSRIs in anxiety.

Caption: General signaling pathway of an SSRI like this compound.

Experimental Protocols

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[6][7][8][9] Anxiolytic compounds are expected to increase the proportion of time spent and the number of entries into the open arms.

Experimental Workflow:

Caption: Workflow for the Elevated Plus-Maze (EPM) Test.

Protocol:

-

Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated from the floor.[10] The dimensions should be appropriate for the species being tested (e.g., for rats, arms are typically 50 cm long and 10 cm wide).[10]

-

Animals: Male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used. Animals should be housed in a controlled environment and handled for several days prior to testing to reduce stress.[6]

-

Procedure:

-

Acclimatize the animals to the testing room for at least 45 minutes before the experiment.[11]

-

Administer this compound or vehicle (e.g., saline) intraperitoneally 30 minutes before testing.[3]

-

Gently place the animal on the central platform of the maze, facing one of the open arms.[8]

-

Behavior is recorded using an overhead video camera and analyzed with tracking software.[8]

-

Thoroughly clean the maze with 30-70% ethanol between trials to remove olfactory cues.[10]

-

-

Parameters Measured:

-

Time spent in the open arms (s)

-

Time spent in the closed arms (s)

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled (cm)

-

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[12][13] Rodents naturally tend to stay close to the walls (thigmotaxis) of a novel environment. Anxiolytic drugs are expected to increase the time spent and the distance traveled in the center of the open field.[14]

Experimental Workflow:

Caption: Workflow for the Open Field Test (OFT).

Protocol:

-

Apparatus: A square arena (e.g., 42 x 42 x 42 cm for mice) with walls high enough to prevent escape.[12] The floor is typically divided into a central zone and a peripheral zone by the tracking software.

-

Animals: As described for the EPM test.

-

Procedure:

-

Acclimatize animals to the testing room.

-

Administer this compound or vehicle prior to testing (e.g., 30-60 minutes).[15]

-

Gently place the animal in the center of the open field arena.[16]

-

Allow the animal to explore freely for a predetermined duration, typically 5-10 minutes.[16]

-

Record locomotor activity using a video tracking system.

-

Clean the apparatus thoroughly between animals.

-

-

Parameters Measured:

-

Time spent in the center zone (s)

-

Distance traveled in the center zone (cm)

-

Number of entries into the center zone

-

Total distance traveled (cm)

-

Rearing frequency

-

Grooming duration (s)

-

Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.[17][18][19] Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions between the two compartments.[20][21]

Experimental Workflow:

Caption: Workflow for the Light-Dark Box (LDB) Test.

Protocol:

-

Apparatus: A rectangular box divided into a small, dark compartment (approximately one-third of the total area) and a large, brightly illuminated compartment.[17][18][20] The compartments are connected by a small opening.

-

Animals: As described for the previous tests.

-

Procedure:

-

Acclimatize animals to the testing room.

-

Administer this compound or vehicle prior to testing.

-

Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.[18]

-

Allow the animal to explore the apparatus for 5-10 minutes.[18]

-

Record the animal's behavior using a video tracking system.

-

Clean the apparatus between trials.

-

-

Parameters Measured:

-

Time spent in the light compartment (s)

-

Time spent in the dark compartment (s)

-

Latency to first enter the dark compartment (s)

-

Number of transitions between compartments

-

Total distance traveled (cm)

-

Data Presentation

The following tables summarize the key behavioral parameters measured in each test and the expected outcomes for a compound with anxiolytic properties like this compound. The data presented for this compound are hypothetical and illustrative, intended to guide researchers in their experimental design and data interpretation.

Table 1: Expected Effects of this compound in the Elevated Plus-Maze (EPM) Test

| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (Hypothetical Data, Mean ± SEM) | Expected Anxiolytic Effect |

| % Time in Open Arms | 15 ± 2.5 | 30 ± 3.1 | Increase |

| Open Arm Entries | 8 ± 1.2 | 15 ± 1.8 | Increase |

| Closed Arm Entries | 12 ± 1.5 | 11 ± 1.3 | No significant change |

| Total Distance Traveled (cm) | 2500 ± 200 | 2450 ± 180 | No significant change |

*p < 0.05 compared to vehicle control (illustrative)

Table 2: Expected Effects of this compound in the Open Field Test (OFT)

| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (Hypothetical Data, Mean ± SEM) | Expected Anxiolytic Effect |

| Time in Center (s) | 25 ± 4.0 | 50 ± 5.5 | Increase |

| Center Entries | 10 ± 1.8 | 20 ± 2.5 | Increase |

| Total Distance Traveled (cm) | 3500 ± 300 | 3400 ± 280 | No significant change |

| Rearing Frequency | 30 ± 3.5 | 28 ± 3.0 | No significant change |

*p < 0.05 compared to vehicle control (illustrative)

Table 3: Expected Effects of this compound in the Light-Dark Box (LDB) Test

| Behavioral Parameter | Vehicle Control (Mean ± SEM) | This compound (Hypothetical Data, Mean ± SEM) | Expected Anxiolytic Effect |

| Time in Light Box (s) | 80 ± 10.2 | 150 ± 15.8 | Increase |

| Number of Transitions | 12 ± 2.1 | 25 ± 3.0 | Increase |

| Latency to Enter Dark (s) | 15 ± 2.5 | 30 ± 4.2* | Increase |

| Total Distance Traveled (cm) | 2000 ± 150 | 1950 ± 140 | No significant change |

*p < 0.05 compared to vehicle control (illustrative)

Conclusion

The protocols and expected outcomes detailed in these application notes provide a framework for the preclinical evaluation of this compound's anxiolytic potential in established animal models. While direct experimental data for this compound is not extensively available, its classification as an SSRI allows for informed hypothesis generation based on the known effects of similar compounds. Researchers are encouraged to adapt these protocols to their specific experimental needs, ensuring appropriate controls and statistical analyses are employed to generate robust and reliable data. These studies will be crucial in elucidating the behavioral pharmacology of this compound and its potential as a novel treatment for anxiety disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Developmental Effects of SSRI’s – Lessons learned from Animal Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of acute fluoxetine, paroxetine and desipramine on rats tested on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Behavioral profiles of SSRIs in animal models of depression, anxiety and aggression. Are they all alike? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated plus maze - Wikipedia [en.wikipedia.org]

- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]

- 11. Elevated plus maze protocol [protocols.io]

- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]

- 15. The open field assay is influenced by room... | F1000Research [f1000research.com]

- 16. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

- 17. Light-dark box test - Wikipedia [en.wikipedia.org]

- 18. maze.conductscience.com [maze.conductscience.com]

- 19. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]

- 21. maze.conductscience.com [maze.conductscience.com]

Application Notes and Protocols for Studying Serotonin Metabolism in the Brain Using Femoxetine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Femoxetine, also known as FG-4963, is a selective serotonin reuptake inhibitor (SSRI) that serves as a valuable tool for investigating the role of serotonin (5-hydroxytryptamine, 5-HT) in the central nervous system.[1][2][3] Developed in the 1970s, it is structurally related to paroxetine and exhibits potent and selective inhibition of the serotonin transporter (SERT).[1] By blocking the reuptake of serotonin from the synaptic cleft, this compound elevates extracellular 5-HT levels, thereby potentiating serotonergic neurotransmission.[2][3] This property makes it an ideal pharmacological agent for elucidating the intricate mechanisms of serotonin metabolism, neurotransmission, and the pathophysiology of serotonin-related disorders.

These application notes provide detailed protocols for utilizing this compound in key preclinical experimental paradigms to assess its impact on serotonin metabolism. The included methodologies cover in vitro characterization of its binding affinity for the serotonin transporter and in vivo assessment of its effects on extracellular serotonin levels in the brain.

Data Presentation

Table 1: In Vitro Affinity of this compound for the Serotonin Transporter (SERT)

| Compound | Preparation | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| This compound | Rat brain synaptosomes | [3H]-Serotonin | 11 | N/A | (Lassen, 1975) |

| Paroxetine | Rat cortical membranes | [3H]-Paroxetine | N/A | ~1 | (Thomas et al., 1987) |

| Fluoxetine | Rat cortical tissues | [3H]-Paroxetine | N/A | 2.72 | (Owens et al., 1997) |

Note: IC50 and Ki values can vary depending on experimental conditions such as tissue preparation, radioligand, and assay buffer composition. The data presented provides a comparative overview.

Table 2: In Vivo Effects of this compound on Brain Monoamine Metabolism

| Treatment | Brain Region | Parameter Measured | Effect | Reference |

| This compound (40 mg/kg i.p.) | Nucleus Raphe Magnus | 5-HIAA levels (peak "3") | Significant decrease | (Rivot et al., 1984)[4] |

| This compound | Whole Blood | Serotonin Concentration | Reduction from 0.21 to 0.05 µg/ml | (Coppen et al., 1979)[5] |

Signaling Pathways and Experimental Workflows

Serotonergic Synapse and the Mechanism of this compound

Caption: Mechanism of this compound action at the serotonergic synapse.

Experimental Workflow for In Vitro Radioligand Binding Assay

Caption: Workflow for determining this compound's binding affinity to SERT.

Experimental Workflow for In Vivo Microdialysis

Caption: Workflow for in vivo microdialysis to measure extracellular serotonin.

Experimental Protocols